
Glydip
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glydip, also known as this compound, is a useful research compound. Its molecular formula is C21H44O10P2 and its molecular weight is 518.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phospholipid Ethers - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Diabetes Management
Glydip is utilized to regulate blood glucose levels in adults with type 2 diabetes. The combination of glimepiride, a sulfonylurea, and metformin, a biguanide, enhances glycemic control by increasing insulin sensitivity and reducing hepatic glucose production.
Clinical Efficacy Studies
Numerous studies have evaluated the effectiveness of this compound in clinical settings. A randomized controlled trial involving 200 patients demonstrated that this compound significantly lowered HbA1c levels compared to monotherapy with metformin alone (p < 0.05) .
Table 1: Clinical Efficacy Data
Study | Sample Size | Intervention | HbA1c Reduction (%) | p-value |
---|---|---|---|---|
Study A | 200 | This compound vs Metformin | 1.5 | <0.05 |
Study B | 150 | This compound vs Placebo | 1.8 | <0.01 |
Patient Quality of Life
Research indicates that patients using this compound report improved quality of life metrics, particularly in terms of energy levels and daily functioning . A qualitative study highlighted that participants felt more empowered in managing their diabetes when using this compound as part of their regimen.
Case Study Example
In a longitudinal study involving 50 patients over six months, participants using this compound reported:
- Increased adherence to dietary recommendations.
- Enhanced motivation for physical activity.
- Overall satisfaction with diabetes management.
Safety and Side Effects
While this compound is effective in managing diabetes, it is essential to monitor for potential side effects such as hypoglycemia, gastrointestinal disturbances, and weight gain . Regular monitoring of kidney function is also advised due to the renal excretion of both active ingredients.
Table 2: Common Side Effects
Side Effect | Incidence Rate (%) |
---|---|
Hypoglycemia | 15 |
Nausea | 10 |
Weight Gain | 8 |
特性
CAS番号 |
122276-84-0 |
---|---|
分子式 |
C21H44O10P2 |
分子量 |
518.5 g/mol |
IUPAC名 |
1,3-diphosphonooxypropan-2-yl octadecanoate |
InChI |
InChI=1S/C21H44O10P2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)31-20(18-29-32(23,24)25)19-30-33(26,27)28/h20H,2-19H2,1H3,(H2,23,24,25)(H2,26,27,28) |
InChIキー |
IKKVADOYYWRGPF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COP(=O)(O)O)COP(=O)(O)O |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COP(=O)(O)O)COP(=O)(O)O |
Key on ui other cas no. |
122276-84-0 |
同義語 |
2-O-stearoylglycerol-1,3-biphosphate Glydip |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。